molecular formula C28H36BrClO7 B586473 6alpha-Bromo-beclomethasone dipropionate CAS No. 887130-69-0

6alpha-Bromo-beclomethasone dipropionate

Cat. No.: B586473
CAS No.: 887130-69-0
M. Wt: 599.943
InChI Key: BSGQBFGKJSUQPK-DXABFYDXSA-N
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Description

Contextualization within Glucocorticoid Chemistry and Biology

6alpha-Bromo-beclomethasone dipropionate is a synthetic, halogenated corticosteroid that is structurally related to beclomethasone (B1667900) dipropionate. ontosight.ai Glucocorticoids are a class of steroid hormones that play a crucial role in a wide range of physiological processes, including the regulation of inflammation, immune response, and metabolism. wikipedia.orgresearchgate.net Their mechanism of action primarily involves binding to the glucocorticoid receptor (GR), a transcription factor that modulates the expression of target genes. mdpi.comnih.gov

The therapeutic efficacy of glucocorticoids is largely attributed to their potent anti-inflammatory effects. wikipedia.org Beclomethasone dipropionate, a second-generation synthetic corticosteroid, is a prodrug that is rapidly converted to its active metabolite, beclomethasone 17-monopropionate (17-BMP), which exhibits a high binding affinity for the glucocorticoid receptor. drugbank.com

The chemical structure of corticosteroids has been extensively modified to enhance their therapeutic properties. A common strategy in medicinal chemistry involves the introduction of halogen atoms (such as fluorine, chlorine, or bromine) into the steroid nucleus. nih.gov This halogenation can significantly influence the molecule's electronic properties, conformation, and ability to interact with the receptor, often leading to increased potency and altered metabolic stability. mdpi.comacs.org this compound, with a bromine atom at the 6-alpha position, exemplifies this principle of structural modification within the glucocorticoid family. ontosight.ai While it is expected to have glucocorticoid activity, its specific potency and efficacy have not been extensively studied. ontosight.ai

Table 1: Chemical Profile of this compound

Property Value
Chemical Name 6α-Bromo-9-chloro-11β-hydroxy-16β-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate synzeal.com
Synonyms Beclometasone Dipropionate EP Impurity F ncats.io, 6α-Bromo Beclomethasone Dipropionate synzeal.com
Molecular Formula C28H36BrClO7 scbt.comelitesynthlaboratories.com
Molecular Weight 599.94 g/mol scbt.comelitesynthlaboratories.com

| CAS Number | 887130-69-0 scbt.comlgcstandards.com |

Historical Perspective of Brominated Steroid Development and Significance in Chemical Biology

The development of halogenated steroids dates back to the mid-20th century, following the initial discovery and synthesis of cortisone. researchgate.net Researchers quickly found that introducing halogen atoms at various positions on the steroid skeleton could dramatically enhance anti-inflammatory potency. The synthesis of 9α-halo derivatives of hydrocortisone (B1673445) was a significant early breakthrough, leading to compounds with markedly increased glucocorticoid activity. acs.org

Bromination, specifically, has been explored as a synthetic route to create intermediates for more complex steroids or to directly modulate biological activity. google.comresearchgate.net The synthesis of 6-bromo steroids, for instance, has been investigated as a pathway to produce useful intermediates for other anti-inflammatory agents. google.com However, these reactions can present challenges, such as unwanted side reactions if not performed under specific conditions. google.com

In the broader context of chemical biology and medicinal chemistry, halogenation is recognized for its ability to form "halogen bonds." A halogen bond is a non-covalent interaction between a halogen atom in one molecule and a Lewis base (an electron-pair donor, such as an oxygen or nitrogen atom) in another. acs.orgnih.gov These bonds, particularly with heavier halogens like bromine and iodine, can be surprisingly strong and highly directional, contributing significantly to the binding affinity and specificity of a ligand for its protein target. acs.org The introduction of a bromine atom, as seen in this compound, therefore has the potential to introduce new, favorable interactions within the ligand-binding domain of the glucocorticoid receptor, a concept of significant interest in rational drug design. nih.gov

Rationale for Academic Investigation of this compound as a Chemical Impurity and Research Probe

The primary impetus for the scientific investigation of this compound stems from its classification as a process-related impurity in the synthesis of beclomethasone dipropionate. ontosight.aisynzeal.com Pharmaceutical regulatory agencies like the FDA and EMA mandate strict control over impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final medicinal product. veeprho.com Impurities can arise from the manufacturing process, degradation of the API, or storage, and may possess their own pharmacological or toxicological profiles. ontosight.aiveeprho.com

Consequently, there is a critical need to identify, quantify, and control impurities such as this compound. This necessitates the development of highly sensitive and specific analytical methods, most commonly High-Performance Liquid Chromatography (HPLC). ontosight.aiveeprho.com

This regulatory requirement drives the academic and industrial interest in this compound for two main reasons:

As a Chemical Impurity: Understanding its formation pathways during the synthesis of beclomethasone dipropionate is crucial for optimizing the manufacturing process to minimize its generation. google.com Studying its chemical properties helps in developing methods for its detection and removal.

As a Research Probe and Reference Standard: To accurately quantify this specific impurity in batches of beclomethasone dipropionate, a pure, well-characterized sample of this compound is required. synthinkchemicals.com This isolated compound serves as a reference standard for analytical method development, validation, and routine quality control applications. synzeal.comaxios-research.com Its availability allows laboratories to confirm the identity of the impurity peak in a chromatogram and to calibrate their instruments for precise quantification, ensuring that pharmaceutical products meet the stringent purity standards set by pharmacopeias. synzeal.comsynthinkchemicals.com

Table 2: List of Mentioned Chemical Compounds

Compound Name Role/Context
This compound Subject of the article; impurity and research standard
Beclomethasone dipropionate Parent drug; synthetic glucocorticoid pharmaffiliates.com
Beclomethasone 17-monopropionate (17-BMP) Active metabolite of beclomethasone dipropionate drugbank.com
Cortisol Endogenous glucocorticoid hormone mdpi.com
Cortisone Early synthetic corticosteroid researchgate.net
Dexamethasone (B1670325) Synthetic corticosteroid drugbank.com
Hydrocortisone Endogenous glucocorticoid (alternative name for cortisol)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGQBFGKJSUQPK-DXABFYDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Br)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36BrClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747216
Record name (6alpha,11beta,16beta)-6-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887130-69-0
Record name 6alpha-Bromo-beclomethasone dipropionate
Source ChemIDplus
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Record name (6alpha,11beta,16beta)-6-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α-Bromo Beclomethasone Dipropionate
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Record name 6.ALPHA.-BROMO-BECLOMETHASONE DIPROPIONATE
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Synthetic Methodologies and Chemical Transformations of 6alpha Bromo Beclomethasone Dipropionate

Elucidation of De Novo Synthetic Routes for 6alpha-Bromo-beclomethasone Dipropionate

The de novo synthesis of complex steroids like this compound is a multi-step process that requires precise control over stereochemistry. While a complete de novo synthesis specifically targeting this compound is not extensively documented in publicly available literature, the general principles of steroid synthesis provide a clear pathway. nih.govresearchgate.net The synthesis would logically proceed through the construction of the core steroid skeleton, followed by the introduction of the necessary functional groups and halogen atoms at specific positions.

The synthesis would commence with the assembly of a suitable steroid precursor. This typically involves the construction of the tetracyclic ring system characteristic of steroids, a significant undertaking in organic synthesis. researchgate.net Once a key intermediate, such as a 1,4-diene-3-one steroid, is synthesized, the focus shifts to the regioselective and stereoselective introduction of a bromine atom at the C-6 position.

The direct bromination of 3-keto-Δ¹,⁴-steroids can be challenging due to the potential for multiple side reactions. Free radical bromination is generally not favored for steroids containing sensitive functional groups like a 21-propionate ester, as it can lead to undesired bromination at other sites. A more controlled approach involves ionic bromination conditions. google.com The stereoselectivity of the bromination at the C-6 position is crucial. To achieve the desired 6-alpha configuration, the reaction is typically carried out on a 3-enol ether or a related enolate derivative of the steroid. The approach of the brominating agent (e.g., N-bromoacetamide or other electrophilic bromine sources) is sterically hindered from the beta-face by the angular methyl group at C-10, thus favoring the formation of the 6-alpha-bromo product. The choice of solvent and reaction conditions plays a critical role in maximizing the stereoselectivity of this step. nih.gov

Table 1: Key Steps in Precursor Synthesis and Bromination

Step Description Key Considerations
1. Steroid Skeleton Formation Construction of the tetracyclic steroid nucleus. Complex, multi-step synthesis.
2. Functional Group Introduction Addition of hydroxyl, keto, and chloro groups at appropriate positions. Requires specific and regioselective reactions.
3. Enolization Formation of a 3-enol ether or enolate from the 3-keto-steroid precursor. Prerequisite for stereoselective bromination.

| 4. Stereoselective Bromination | Introduction of bromine at the C-6 position. | Use of electrophilic bromine source, steric hindrance directs to 6-alpha position. |

Following the successful bromination, the final step in the synthesis is the esterification of the hydroxyl groups at the C-17 and C-21 positions with propionic acid to form the dipropionate ester. The hydroxyl group at C-17 is sterically hindered, which can make esterification challenging. acs.orgresearchgate.net Specialized esterification methods are often required to achieve high yields. These methods may involve the use of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or the use of more reactive acylating agents like propionic anhydride (B1165640) or propionyl chloride in the presence of a suitable base. organic-chemistry.org

Purification of the final product is essential to remove any unreacted starting materials, reagents, and isomeric byproducts. britannica.com Chromatographic techniques are extensively used for the purification of steroids. britannica.comnih.gov High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for separating closely related steroid isomers. google.com Crystallization is another common method for purifying steroids on a larger scale, often yielding a highly pure product. britannica.comnih.gov The purity of this compound is typically assessed by HPLC.

Table 2: Esterification and Purification Methods

Technique Application Details
DCC/DMAP Esterification Esterification of hindered alcohols. Mild conditions, good yields. organic-chemistry.org
Acid Anhydride/Chloride Esterification Formation of esters from alcohols. More reactive than carboxylic acids. byjus.com
Reversed-Phase HPLC Purification of steroid isomers. High resolution separation based on polarity. google.com

| Crystallization | Bulk purification. | Yields highly pure crystalline solid. britannica.com |

Semisynthetic Pathways from Beclomethasone (B1667900) Derivatives to this compound

A more common and practical approach to obtaining this compound is through the semisynthesis from readily available beclomethasone or its dipropionate ester. In fact, this compound is often considered an impurity formed during the manufacturing process of beclomethasone dipropionate.

The synthesis would typically involve the direct bromination of beclomethasone dipropionate. As with the de novo synthesis, controlling the regioselectivity and stereoselectivity of the bromination is key. The reaction conditions would be optimized to favor the introduction of a single bromine atom at the 6-alpha position. This approach avoids the lengthy and complex synthesis of the steroid backbone from simple starting materials.

Derivatization Strategies and Analogue Synthesis of this compound

The synthesis of analogues of this compound is valuable for exploring structure-activity relationships and developing new compounds with potentially improved properties.

The ester groups at the C-17 and C-21 positions are key sites for chemical modification. The dipropionate ester can be hydrolyzed to the corresponding 17-monopropionate, 21-monopropionate, or the diol (beclomethasone). nih.govnih.gov Selective hydrolysis can be achieved by carefully controlling the reaction conditions. The resulting hydroxyl groups can then be re-esterified with different carboxylic acids to introduce a variety of ester functionalities. nih.gov This allows for the investigation of how changes in the ester side chains affect the compound's properties. For instance, introducing bulkier or more lipophilic ester groups could alter the pharmacokinetic profile of the molecule. nih.gov

Beyond bromination at C-6, the steroid scaffold can be modified with other halogens or functional groups. The synthesis of 6-alpha-fluoro and 6-alpha-chloro analogues of beclomethasone has been described in the literature. google.comgoogle.comnih.gov These syntheses often involve the use of specific halogenating agents, such as perchloryl fluoride (B91410) for fluorination or sources of electrophilic chlorine for chlorination, on a suitable steroid precursor. The introduction of different halogens at the C-6 position can significantly impact the electronic and steric properties of the molecule, thereby influencing its biological activity. Furthermore, derivatization at other positions on the steroid ring system can be explored to create a diverse library of analogues for pharmacological evaluation. nih.govmdpi.com

Green Chemistry Approaches in the Synthesis of this compound and Related Steroids

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of steroid synthesis, this includes the use of less hazardous reagents, alternative solvents, and biocatalytic methods. researchgate.netresearchgate.net

Biocatalysis:

A significant green chemistry approach in steroid synthesis is the use of microorganisms for specific chemical transformations. nih.gov Various microbial strains are capable of performing highly regio- and stereoselective reactions on the steroid nucleus, often under mild conditions. nih.govslideshare.net For instance, fungi such as Mucor plumbeus have been used in the biotransformation of halogenated steroids. researchgate.net Bacteria of the genus Rhodococcus are also known for their ability to metabolize a wide range of steroids, including halogenated derivatives. nih.gov These biocatalytic methods can offer an alternative to traditional chemical methods that may use harsh reagents.

The table below provides examples of microorganisms used in the biotransformation of steroids, highlighting the potential for greener synthetic routes.

Table 2: Examples of Microorganisms in Steroid Biotransformation

Microorganism Type of Transformation Steroid Class Reference
Mucor plumbeus Hydroxylation, Oxidation Halogenated steroids researchgate.net
Rhodococcus rhodnii Degradation, Hydroxylation Corticosteroids nih.gov
Arthrobacter simplex Dehydrogenation Corticosteroids nih.gov
Streptomyces roseochromogenes Hydroxylation Corticosteroids nih.gov

Alternative Reagents and Solvents:

Another green approach involves replacing hazardous reagents with more environmentally benign alternatives. For example, research into the synthesis of other halogenated corticosteroids, like fluticasone (B1203827) propionate (B1217596), has explored the use of XeF₂-assisted fluorodecarboxylation as a greener alternative to traditional fluorinating agents. americanpharmaceuticalreview.comhovione.com While specific to fluorination, this demonstrates the ongoing effort to develop safer halogenation methods in steroid chemistry.

The use of less toxic and more sustainable solvents is also a key aspect of green chemistry. While many steroid syntheses rely on chlorinated or other organic solvents, research is ongoing to find suitable alternatives. researchgate.net

Molecular and Cellular Mechanistic Investigations of 6alpha Bromo Beclomethasone Dipropionate

Glucocorticoid Receptor Binding and Activation Kinetics of 6alpha-Bromo-beclomethasone Dipropionate

Beclomethasone (B1667900) dipropionate itself exhibits a moderate affinity for the glucocorticoid receptor. However, it is rapidly hydrolyzed in the body to 17-BMP, which is a significantly more potent agonist. nih.gov The affinity of 17-BMP for the GR is approximately 13 times that of dexamethasone (B1670325), a well-characterized potent glucocorticoid. nih.gov The introduction of a bromine atom at the 6-alpha position is a common strategy in medicinal chemistry to enhance the anti-inflammatory potency of corticosteroids. This modification can influence the electronic and steric properties of the molecule, potentially leading to an increased binding affinity and a longer duration of action at the receptor level.

The binding process itself is a dynamic equilibrium, characterized by an association rate (k_on) and a dissociation rate (k_off). wikipedia.org The ratio of these rates determines the equilibrium dissociation constant (Kd), a measure of binding affinity. For potent glucocorticoids, a high affinity is often the result of a rapid association and a slow dissociation, leading to a prolonged receptor occupancy and sustained downstream signaling.

Ligand-Receptor Complex Formation Dynamics and Thermodynamics

The formation of the this compound-GR complex, like other steroid-receptor interactions, is a thermodynamically driven process. The binding of glucocorticoids to the GR is typically characterized by favorable changes in both enthalpy (ΔH) and entropy (ΔS), resulting in a negative Gibbs free energy change (ΔG), which indicates a spontaneous process. nih.govnih.gov

Studies on other glucocorticoids have shown that the initial interaction is often driven by hydrophobic forces, as the steroid molecule displaces ordered water molecules from the receptor's binding pocket, leading to an increase in entropy. nih.govnih.gov This is followed by the formation of more specific and stabilizing interactions, such as hydrogen bonds and van der Waals forces, which contribute to the enthalpic component of the binding energy. nih.govnih.gov The precise thermodynamic profile of this compound's interaction with the GR has not been experimentally determined.

Table 1: Thermodynamic Parameters of Glucocorticoid-Receptor Binding (Example Data)

GlucocorticoidΔG (kJ/mol)ΔH (kJ/mol)-TΔS (kJ/mol)Temperature (°C)
Dexamethasone-50-752525
Cortisol-43-48525

Note: This table presents example data for dexamethasone and cortisol to illustrate the thermodynamic principles of glucocorticoid-receptor binding. nih.gov Specific data for this compound is not available.

Receptor Conformation Alterations Induced by this compound

Upon binding of a ligand, the glucocorticoid receptor undergoes a significant conformational change. nih.gov This transformation is crucial for its subsequent actions, including the shedding of associated heat shock proteins, nuclear translocation, and interaction with DNA and other transcription factors. nih.gov The nature of the ligand, whether an agonist or an antagonist, dictates the final conformation of the receptor.

Agonist binding, as is expected for this compound, induces a specific conformation that facilitates the recruitment of coactivator proteins. nih.gov These coactivators are essential for the transactivation of target genes. The structural alterations in the ligand-binding domain (LBD) of the GR create a surface that is recognized by the coactivator proteins. nih.gov While the precise conformational changes induced by this compound have not been visualized, they are anticipated to be similar to those induced by other potent glucocorticoid agonists.

Post-Receptor Signaling Pathway Modulation by this compound

Following receptor binding and activation, this compound is expected to modulate downstream signaling pathways through both genomic and non-genomic mechanisms.

Transactivation and Transrepression Mechanisms

The classical genomic mechanism of glucocorticoid action involves the regulation of gene expression through transactivation and transrepression. wikipedia.org

Transactivation: The activated GR, in its dimeric form, binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. wikipedia.org This binding typically leads to the upregulation of the expression of these genes. wikipedia.org The proteins encoded by these genes mediate many of the physiological and pharmacological effects of glucocorticoids.

Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression. In this mechanism, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). frontiersin.org This interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The balance between transactivation and transrepression is a key determinant of the therapeutic efficacy and side-effect profile of a glucocorticoid. It is hypothesized that the 6-alpha-bromo substitution in this compound may enhance its transrepressive activity, potentially leading to a more favorable anti-inflammatory profile. However, this remains to be experimentally verified.

Non-Genomic Actions of this compound

In addition to the classical genomic mechanisms that involve gene transcription and protein synthesis, glucocorticoids can also elicit rapid, non-genomic effects. nih.govbioscientifica.comresearchwithrutgers.combioscientifica.comresearchgate.net These effects occur within seconds to minutes and are too rapid to be explained by changes in gene expression. bioscientifica.combioscientifica.com

Cellular Distribution and Subcellular Localization of this compound

The cellular and subcellular distribution of this compound is a critical factor influencing its access to the glucocorticoid receptor and its subsequent biological activity. As a lipophilic steroid molecule, it is expected to readily cross cell membranes.

In the absence of a ligand, the glucocorticoid receptor is predominantly located in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins. nih.govnih.gov Upon binding of an agonist like this compound, the receptor undergoes a conformational change that leads to the dissociation of the heat shock proteins and exposes a nuclear localization signal. nih.gov This allows the activated ligand-receptor complex to translocate into the nucleus. nih.govnih.gov

Within the nucleus, the complex binds to GREs on the chromatin, leading to the regulation of gene expression. The distribution between the cytoplasm and the nucleus is dynamic and depends on the presence and nature of the ligand. The specific distribution pattern of this compound within different cell types and tissues has not been experimentally determined.

Interactions of this compound with Other Cellular Receptors or Enzymes

Currently, there is a lack of publicly available scientific literature detailing the specific interactions of this compound with cellular receptors other than the glucocorticoid receptor, or with various enzyme systems. Research has primarily focused on the parent compound, beclomethasone dipropionate (BDP), and its metabolic pathways.

Studies on beclomethasone dipropionate have shown that it can interact with or be metabolized by certain enzymes. For instance, BDP can be metabolized by cytochrome P450 3A (CYP3A) enzymes, specifically CYP3A4 and CYP3A5, which lead to the formation of inactive metabolites. nih.govresearchgate.net It is also a substrate for esterase enzymes, which are crucial for its conversion to the active metabolite. nih.govnih.gov However, specific data on whether this compound follows similar metabolic pathways or interacts with other cellular targets remains to be elucidated by future research.

Comparative Molecular Pharmacology of this compound with Beclomethasone Dipropionate and its Metabolites

A direct comparative molecular pharmacology study between this compound and beclomethasone dipropionate (BDP) is not available in the current body of scientific literature. However, a detailed understanding of the molecular pharmacology of BDP and its metabolites provides a crucial framework for potential future comparisons.

Beclomethasone dipropionate itself is a prodrug with a relatively low binding affinity for the glucocorticoid receptor (GR). drugbank.com Its therapeutic activity is primarily dependent on its rapid hydrolysis to the active metabolite, beclomethasone-17-monopropionate (17-BMP). nih.gov This conversion is a critical activation step. nih.gov

The hydrolysis of BDP is mediated by esterase enzymes present in various tissues, including the lungs. nih.gov In addition to the highly active 17-BMP, BDP is also metabolized to beclomethasone-21-monopropionate (21-BMP) and beclomethasone (BOH), which have significantly lower or no affinity for the glucocorticoid receptor. nih.gov

Further metabolism of BDP and its metabolites can occur via the cytochrome P450 enzyme system. Studies have identified that CYP3A4 and CYP3A5 can metabolize BDP into hydroxylated and dehydrogenated products, which are considered inactive. nih.govnih.gov

The relative binding affinities of BDP and its metabolites to the glucocorticoid receptor have been determined in various studies and are summarized in the table below.

Table 1: Relative Glucocorticoid Receptor Binding Affinities

Compound Relative Binding Affinity (Dexamethasone = 100)
Beclomethasone Dipropionate (BDP) ~50
Beclomethasone-17-monopropionate (17-BMP) ~1300-1345
Beclomethasone-21-monopropionate (21-BMP) No significant affinity

The addition of a bromine atom at the 6-alpha position in this compound would be expected to alter its physicochemical properties, such as lipophilicity and electron distribution. These changes could potentially influence its absorption, metabolism, and binding affinity to the glucocorticoid receptor. However, without direct experimental data, any assumptions about its comparative molecular pharmacology remain speculative.

Preclinical Biological Studies and Pharmacodynamic Characterization of 6alpha Bromo Beclomethasone Dipropionate

In Vitro Cellular Models for Studying 6alpha-Bromo-beclomethasone Dipropionate Effects

There is no available information on studies using in vitro cellular models to investigate the effects of this compound.

Gene Expression Profiling in Cell Lines Treated with this compound

No studies have been published detailing the gene expression profiles of cell lines following treatment with this compound.

Protein Expression and Post-Translational Modification Analysis

Information regarding the impact of this compound on protein expression or post-translational modifications is not present in the current scientific literature.

Cellular Viability and Proliferation Studies

Mechanistic insights into the effects of this compound on cellular viability and proliferation are not available.

Ex Vivo Tissue Explant Studies with this compound

There are no published findings from ex vivo tissue explant studies conducted with this compound.

Animal Model Investigations of this compound

Specific pharmacodynamic and mechanistic animal model investigations for this compound have not been reported.

Target Tissue Response and Biomarker Analysis in Rodent Models

Data on target tissue responses and associated biomarker analysis in rodent models exposed to this compound is not available in the public domain.

Comparative Pharmacodynamics of this compound in Preclinical Species

Information regarding the comparative pharmacodynamics of this compound in preclinical species is not available in the current body of scientific literature. While the pharmacodynamics of the parent compound, beclomethasone (B1667900) dipropionate, have been studied in various species, specific data isolating the effects of the 6alpha-bromo substitution and comparing them across different preclinical models has not been published.

Consequently, the creation of data tables or a detailed narrative on the research findings for this specific subsection is not possible at this time. Further research would be required to elucidate the comparative pharmacodynamic properties of this particular compound.

Metabolic Pathways and Biotransformation of 6alpha Bromo Beclomethasone Dipropionate Preclinical Focus

Identification of Phase I and Phase II Metabolites of 6alpha-Bromo-beclomethasone Dipropionate

The metabolism of this compound is anticipated to yield a series of metabolites through hydrolysis, oxidation, and conjugation reactions. While specific studies on the 6alpha-bromo derivative are not extensively available, the metabolic profile can be inferred from the well-documented pathways of beclomethasone (B1667900) dipropionate and other halogenated corticosteroids. nih.gov

Hydroxylation and Oxidation Pathways (e.g., CYP3A involvement)

Phase I metabolism of this compound is expected to be significantly influenced by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily. nih.govnih.gov For the parent compound, BDP, CYP3A4 and CYP3A5 are known to mediate hydroxylation and dehydrogenation reactions. nih.govnih.gov These reactions lead to the formation of more polar metabolites.

A primary metabolic step for BDP involves the formation of hydroxylated and dehydrogenated products. nih.govnih.gov It is plausible that this compound undergoes similar transformations. Furthermore, the presence of the 6alpha-bromo substituent introduces a potential site for metabolic attack. Studies on corticosteroids with a 6alpha-fluoro substituent have shown that defluorination at the 6-position, followed by 6beta-hydroxylation, is a principal metabolic pathway. nih.gov It is therefore highly probable that this compound undergoes a similar dehalogenation (debromination) at the 6-position, leading to the formation of a 6-hydroxy metabolite.

Subsequent oxidation of the hydroxyl group could lead to the formation of a 6-keto metabolite. These oxidative processes, mediated by CYP enzymes, are crucial for the detoxification and clearance of the compound.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, the resulting hydroxylated metabolites of this compound are expected to undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to the metabolite, further increasing its water solubility and facilitating its elimination from the body.

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are common conjugation pathways for steroid metabolites. The hydroxyl groups introduced during Phase I metabolism serve as primary sites for these conjugation reactions. While direct evidence for the glucuronide and sulfate conjugates of this compound metabolites is not available, this is a well-established pathway for corticosteroids and their metabolites.

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is a multi-enzyme process, involving both cytochrome P450 and non-P450 enzymes.

Cytochrome P450 Isoforms and Their Role

The cytochrome P450 superfamily, particularly the CYP3A isoforms, plays a pivotal role in the oxidative metabolism of corticosteroids. nih.govnih.gov For beclomethasone dipropionate, CYP3A4 and CYP3A5 have been identified as the key enzymes responsible for its hydroxylation and dehydrogenation. nih.govnih.gov It is highly likely that these same isoforms are involved in the metabolism of this compound.

The role of these enzymes would include the probable debromination at the 6alpha-position and subsequent hydroxylation, as well as other oxidative modifications on the steroid nucleus. The efficiency of these CYP-mediated reactions will significantly influence the pharmacokinetic profile of the compound.

Esterase and Non-P450 Enzyme Contributions

Prior to metabolism by CYP enzymes, this compound, like its parent compound BDP, is expected to undergo rapid hydrolysis of its propionate (B1217596) esters. This reaction is catalyzed by esterases, which are non-P450 enzymes widely distributed in various tissues, including the plasma, liver, and lungs.

The hydrolysis of the dipropionate ester yields the corresponding monopropionate and eventually the beclomethasone derivative. Specifically, hydrolysis of the 21-propionate ester leads to the formation of the more pharmacologically active 17-monopropionate metabolite. Further hydrolysis of the 17-propionate ester results in the inactive beclomethasone core. The activity of these esterases is a critical determinant of the local and systemic concentrations of the active metabolites.

In Vitro Metabolic Stability and Reaction Phenotyping of this compound

In vitro studies are essential for characterizing the metabolic stability and identifying the specific enzymes responsible for the metabolism of a new chemical entity.

The metabolic stability of a compound is its susceptibility to biotransformation and is often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net These parameters can be determined by incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions and monitoring its disappearance over time. utsouthwestern.edu For beclomethasone dipropionate, in vitro studies have shown that it is metabolized by both CYP3A4 and CYP3A5. nih.gov

Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a compound's metabolism. researchgate.net This is typically achieved by using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in human liver microsomes. For this compound, such studies would be crucial to confirm the involvement of CYP3A4 and CYP3A5 and to investigate the potential role of other isoforms in its metabolism, particularly in the dehalogenation process.

Table 1: Predicted Phase I and Phase II Metabolites of this compound

Metabolite Type Predicted Metabolite Metabolic Reaction Enzymes Involved
Phase I 6alpha-Bromo-beclomethasone 17-monopropionate Ester Hydrolysis Esterases
Phase I 6alpha-Bromo-beclomethasone Ester Hydrolysis Esterases
Phase I 6beta-Hydroxy-beclomethasone dipropionate Debromination and Hydroxylation CYP3A4, CYP3A5
Phase I 6-Keto-beclomethasone dipropionate Oxidation CYP3A4, CYP3A5
Phase II Glucuronide conjugates of hydroxylated metabolites Glucuronidation UGTs

Table 2: Key Enzymatic Systems in the Metabolism of this compound

Enzyme System Specific Enzymes Role in Metabolism
Cytochrome P450 CYP3A4, CYP3A5 Oxidative metabolism, including debromination, hydroxylation, and dehydrogenation
Esterases Carboxylesterases Hydrolysis of propionate esters to form monopropionate and beclomethasone derivatives

Species-Specific Differences in this compound Metabolism in Non-Human Models

Detailed in vivo or in vitro studies outlining the species-specific metabolic differences of this compound in common non-human preclinical models such as rodents (rats, mice) or canines are not described in the accessible scientific literature. Understanding these differences is a critical step in preclinical development to ensure the relevance of animal models to human metabolism. The expression and activity of esterases and cytochrome P450 enzymes can vary significantly between species, which would likely impact the biotransformation of this compound.

Without specific data, it is not possible to construct a comparative table of metabolic profiles across different non-human species for this compound.

Impact of Metabolism on the Biological Activity of this compound Metabolites

The biological activity of a corticosteroid is intrinsically linked to the affinity of the parent compound and its metabolites for the glucocorticoid receptor (GR). For beclomethasone dipropionate, the primary metabolite, B-17-MP, exhibits a significantly higher affinity for the GR than the parent drug, marking its formation as a key activation step.

Currently, there is a lack of published data on the biological activity, specifically the glucocorticoid receptor binding affinity, of the potential metabolites of this compound. The presence of the 6-alpha-bromo group on the steroid backbone, and any subsequent metabolic alterations to the molecule, would be expected to influence its interaction with the GR. However, without experimental data, the impact of metabolism on the therapeutic activity of this specific compound cannot be determined.

A hypothetical data table on the relative glucocorticoid receptor affinity of potential metabolites cannot be generated due to the absence of empirical findings.

Structure Activity Relationships Sar and Computational Studies of 6alpha Bromo Beclomethasone Dipropionate

Correlating Structural Features of 6alpha-Bromo-beclomethasone Dipropionate with Receptor Affinity

The biological activity of a corticosteroid is intrinsically linked to its affinity for its receptor. In the case of this compound, its interaction with the glucocorticoid receptor (GR) is paramount. The structure-activity relationship (SAR) for this compound is best understood by dissecting the contributions of its core steroid structure and specific substitutions.

Beclomethasone (B1667900) dipropionate (BDP) itself is considered a prodrug with a relatively weak affinity for the glucocorticoid receptor. nih.gov Its therapeutic action is largely dependent on its hydrolysis by esterase enzymes into the active metabolite, beclomethasone 17-monopropionate (B-17-MP). nih.gov This metabolite exhibits a dramatically higher binding affinity for the GR, estimated to be about 13 times that of the potent glucocorticoid dexamethasone (B1670325). nih.gov In contrast, beclomethasone dipropionate's affinity is approximately half that of dexamethasone, while other metabolites like beclomethasone 21-monopropionate (B-21-MP) and beclomethasone itself have minimal to no significant binding affinity. nih.govnih.gov This metabolic activation is a critical step for its pharmacological effect. nih.gov

The specific structural features of this compound are designed to optimize this receptor affinity. Generally accepted SAR principles for corticosteroids indicate that halogenation at certain positions significantly enhances potency. researchgate.net For instance, fluorination at the 9α position is known to increase both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq The introduction of a halogen at the 6α position is also a known strategy for enhancing glucocorticoid potency. researchgate.net In a study of related compounds, 6α,9α-difluorinated derivatives demonstrated higher activity than their 9α-fluoro counterparts, suggesting a positive contribution from the 6α-halogen. nih.gov Therefore, the 6α-bromo group in this compound is anticipated to enhance its intrinsic receptor affinity.

The propionate (B1217596) esters at the C17 and C21 positions also play a crucial role. While the 21-propionate is readily cleaved to yield the highly active B-17-MP, the 17-propionate group is essential for high-affinity binding.

Table 1: Relative Glucocorticoid Receptor Affinity of Beclomethasone Dipropionate and its Metabolites

Compound Relative Receptor Affinity (Compared to Dexamethasone = 100)
Beclomethasone 17-monopropionate (B-17-MP) ~1300 nih.gov
Beclomethasone Dipropionate (BDP) ~50 nih.gov
Dexamethasone 100
Beclomethasone (BOH) <100 nih.gov
Beclomethasone 21-monopropionate (B-21-MP) No binding affinity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgmedcraveonline.com These models are instrumental in drug design, allowing for the prediction of the activity of novel molecules before their synthesis. medcraveonline.com For a series of this compound analogues, a QSAR study would aim to build a predictive model for glucocorticoid receptor binding affinity or anti-inflammatory potency.

A typical QSAR modeling process involves three main stages: development, validation, and application. medcraveonline.com To develop a robust QSAR model for this compound analogues, a dataset of structurally related compounds with experimentally determined biological activities would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Properties: Descriptors like atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) which are crucial for electrostatic and covalent interactions with the receptor.

Hydrophobic Properties: The partition coefficient (logP) or fragment-based hydrophobicity constants (π) are used to model the hydrophobic interactions that are critical for ligand binding within the largely hydrophobic pocket of the GR. nih.gov

Steric Properties: Descriptors such as molecular volume, surface area, and molar refractivity (MR) are used to define the size and shape constraints of the receptor's binding site. nih.gov

Topological and 3D Descriptors: These describe the connectivity of atoms and the three-dimensional arrangement of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Artificial Neural Networks (ANN) are employed to create the mathematical model. medcraveonline.com The final QSAR equation would highlight which descriptors have the most significant positive or negative impact on activity. For instance, a model might confirm that increased polarizability and reduced electronegativity at specific positions enhance activity. mdpi.com The resulting model must be rigorously validated using both internal and external validation techniques to ensure its predictive power. medcraveonline.com

While a specific QSAR model for this compound analogues is not publicly available, the principles of QSAR have been successfully applied to other series of corticosteroids, demonstrating a strong correlation between receptor binding affinity and descriptors like molecular volume and partition coefficients. researchgate.net

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model of Glucocorticoid Analogues

Descriptor Class Specific Example Relevance to Receptor Binding
Electronic Hammett constants (σ), Atomic partial charges Govern electrostatic interactions, hydrogen bonding potential
Hydrophobic Partition coefficient (logP), Hydrophobic fragmental constants (π) Quantify favorable hydrophobic contacts in the binding pocket nih.gov
Steric/Topological Molar Refractivity (MR), Molecular Volume, Shape Indices Define size and shape complementarity with the receptor researchgate.netnih.gov
3D-Field Based Comparative Molecular Field Analysis (CoMFA) steric and electrostatic fields Map the 3D spatial requirements for optimal interaction

Molecular Docking Simulations of this compound with Receptor Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking simulations with the ligand-binding domain (LBD) of the glucocorticoid receptor are essential for visualizing and understanding the specific molecular interactions that drive its binding affinity.

The process involves placing the 3D structure of this compound into the binding site of the GR's crystal structure. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for numerous possible binding poses. The results can reveal key interactions such as:

Hydrogen Bonds: Crucial for anchoring the ligand in the binding pocket. For glucocorticoids, hydrogen bonds are typically formed with amino acid residues like Gln and Arg.

Hydrophobic Interactions: Extensive contacts between the steroid's core and nonpolar residues of the receptor contribute significantly to binding energy.

Halogen Bonds: The bromine atom at the 6α position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. mdpi.com

Studies on similar glucocorticoids have shown that the integrity of the protein-ligand complex is maintained by strong hydrogen bonds between the amino acid residues of the binding site and the ligand. nih.gov For this compound, it is expected that the carbonyl group at C3 and the hydroxyl group at C11 would act as key hydrogen bond acceptors and donors, respectively, consistent with the binding modes of other corticosteroids. The propionate ester at C17 would likely occupy a hydrophobic portion of the binding pocket, while the 6α-bromo group would be positioned to make favorable contacts, potentially including halogen bonds, that contribute to its enhanced potency. mdpi.com

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Interactions of this compound

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govresearchgate.net An MD simulation of this compound bound to the glucocorticoid receptor would provide invaluable insights into the stability of the complex and the nature of their interactions in a solvated environment. frontiersin.org

Starting with the best-docked pose, the entire system (receptor, ligand, and surrounding water molecules) is simulated for a period, typically nanoseconds to microseconds. mdpi.com Analysis of the MD trajectory can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can assess the stability of the binding pose over time. Low RMSD values indicate a stable complex. mdpi.com

Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate a more accurate estimation of the binding free energy, which correlates with binding affinity. frontiersin.org

Interaction Fingerprints: The simulation allows for the analysis of the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period. This helps to identify the most critical and stable interactions.

Role of Water: MD simulations can elucidate the role of specific water molecules in mediating interactions between the ligand and the receptor.

In Silico Prediction of Metabolic Fate and Bioavailability of this compound

In silico tools play a crucial role in modern drug discovery by predicting the metabolic fate of new chemical entities, which in turn influences their bioavailability and potential for drug-drug interactions. pensoft.netnih.gov The metabolism of beclomethasone dipropionate is well-characterized, involving two primary pathways: hydrolysis by esterase enzymes and metabolism by cytochrome P450 (CYP) enzymes. nih.gov

BDP is rapidly hydrolyzed to its active metabolite B-17-MP and the inactive B-21-MP and beclomethasone (BOH). nih.gov Additionally, BDP can be metabolized by CYP3A enzymes, primarily CYP3A4 and CYP3A5, to various inactive metabolites. nih.gov

In silico metabolism prediction tools, which can be knowledge-based or machine learning-based, can be used to predict how the 6α-bromo substitution might alter these pathways. pensoft.net These programs can:

Identify Sites of Metabolism: Predict the most likely atoms on the molecule to be modified by metabolic enzymes. For this compound, this would involve assessing whether the bromo-substitution sterically hinders or electronically influences the nearby ester groups, potentially altering the rate of hydrolysis.

Predict Metabolite Structures: Propose the structures of potential metabolites resulting from reactions like oxidation, hydrolysis, and conjugation.

Enzyme Specificity: Predict which specific CYP isoforms are most likely to be involved in its metabolism.

The introduction of a halogen can significantly impact a drug's metabolic profile. It may block a potential site of metabolism, leading to a longer half-life, or it could introduce a new site for metabolic attack. In silico models would predict whether the 6α-bromo group makes the steroid core more or less susceptible to oxidative metabolism by CYP3A enzymes. These predictions are valuable for anticipating the pharmacokinetic profile of this compound and guiding subsequent experimental studies. pensoft.net

Table 3: Known Metabolic Pathways of Beclomethasone Dipropionate

Pathway Enzyme(s) Key Metabolite(s) Activity of Metabolite(s)
Ester Hydrolysis Esterases Beclomethasone 17-monopropionate (B-17-MP) Active nih.gov
Beclomethasone 21-monopropionate (B-21-MP) Inactive nih.gov
Beclomethasone (BOH) Inactive nih.gov
Oxidation CYP3A4, CYP3A5 Hydroxylated and dehydrogenated metabolites Inactive nih.gov

Advanced Analytical Methodologies for Research on 6alpha Bromo Beclomethasone Dipropionate

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for the analysis of complex mixtures, enabling the separation, identification, and purification of individual components. nih.gov For 6alpha-Bromo-beclomethasone dipropionate, which is often encountered as a related substance or impurity in beclomethasone (B1667900) dipropionate bulk drug, chromatographic methods provide the necessary resolution and sensitivity for its quantification in various research and pharmaceutical matrices. lgcstandards.comlgcstandards.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as the most prevalent and effective technique for the analysis of this compound. lgcstandards.comevitachem.com The development of a robust HPLC method is critical for ensuring accurate and reliable quantification.

Method Development: The development process involves optimizing several parameters to achieve a suitable separation of the target compound from its parent drug and other related impurities. While specific methods for this compound are not extensively published, the established methods for its parent compound, beclomethasone dipropionate, provide a strong foundation. rjptonline.orgscielo.br

A typical RP-HPLC method would employ a C18 column as the stationary phase, which provides excellent resolution for non-polar compounds like steroids. The mobile phase is generally a gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). semanticscholar.orgasiapharmaceutics.info The selection of the organic modifier and buffer pH is optimized to achieve the desired retention time and peak shape. Detection is commonly performed using a UV detector at a wavelength where the chromophore of the steroid nucleus exhibits maximum absorbance, typically around 240-254 nm. scielo.brresearchgate.net

Interactive Table 1: Representative HPLC Method Parameters for Corticosteroid Analysis (Note: This table represents typical conditions for related compounds, adaptable for this compound)

ParameterTypical SpecificationPurpose
Stationary Phase Octadecyl Silane (C18), 250 mm x 4.6 mm, 5 µmProvides a non-polar surface for reverse-phase separation.
Mobile Phase Acetonitrile and/or Methanol (B129727) mixed with Water/BufferElutes the compound from the column; composition is adjusted for optimal resolution.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time.
Detection UV Spectrophotometry at ~240 nm or ~254 nmQuantifies the analyte based on its absorbance of UV light.
Column Temperature Maintained at a constant temperature (e.g., 50°C)Ensures reproducible retention times by controlling viscosity and interactions.
Injection Volume 20 µLA precise volume of the sample solution is introduced into the system.

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. scielo.brnih.gov Validation establishes the performance characteristics of the method through a series of defined experiments.

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as degradation products or related impurities. This is often demonstrated through forced degradation studies. scielo.br

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. rjptonline.org

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. scielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). rjptonline.orgscielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

Interactive Table 2: Typical Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionCommon Acceptance Criterion
Linearity (r²) Correlation coefficient of the calibration curve.> 0.999
Accuracy (% Recovery) Percentage of analyte recovered from a spiked sample.98.0% - 102.0%
Precision (% RSD) Relative Standard Deviation of replicate measurements.≤ 2.0%
LOD Lowest concentration that can be detected.Signal-to-Noise Ratio ≥ 3:1
LOQ Lowest concentration that can be quantified with accuracy and precision.Signal-to-Noise Ratio ≥ 10:1

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is generally not the preferred method for the routine analysis of this compound. Corticosteroids are large, complex molecules with low volatility and are prone to thermal degradation at the high temperatures required for GC analysis. Direct injection would lead to poor chromatographic results and potential decomposition of the analyte in the injector or column.

For GC analysis to be feasible, a derivatization step would be necessary. This chemical reaction would convert the non-volatile steroid into a more volatile and thermally stable derivative. However, this additional step complicates the sample preparation process and can introduce variability. Given the simplicity and effectiveness of RP-HPLC for this class of compounds, GC applications are rare and generally considered impractical for routine research and quality control.

Chiral Chromatography for Stereoisomer Analysis of this compound

Chirality, or the property of a molecule being non-superimposable on its mirror image, is a critical aspect of pharmaceutical science. nih.govsigmaaldrich.com The steroid nucleus of this compound contains numerous chiral centers, making it a chiral molecule. lgcstandards.com This means it can exist as different stereoisomers, which may have distinct biological activities.

Chiral chromatography, a specialized form of HPLC, is essential for separating these stereoisomers. This technique utilizes a Chiral Stationary Phase (CSP) that can interact differently with each enantiomer, leading to different retention times and enabling their separation.

Common CSPs used for separating chiral pharmaceutical compounds include those based on:

Polysaccharides: Such as derivatized cellulose (B213188) or amylose.

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with the analyte. sigmaaldrich.com

Macrocyclic Glycopeptides: These phases, like vancomycin (B549263) or teicoplanin, offer multiple interaction sites for chiral recognition. sigmaaldrich.com

The development of a chiral separation method for this compound would involve screening various CSPs and mobile phase systems (including normal-phase, reverse-phase, and polar organic modes) to find the conditions that provide the best enantioseparation. The ability to analyze the stereoisomeric purity is crucial for understanding the compound's structure-activity relationship.

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. nih.gov These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule. The spectrum would show distinct signals for the protons in the steroid backbone, the methyl groups, and the two propionate (B1217596) ester side chains. The chemical shift of each signal indicates the electronic environment of the protons, while the integration (area under the peak) reveals the number of protons responsible for the signal. Splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons and help establish the connectivity of the atoms.

¹³C NMR (Carbon NMR): This technique identifies all the unique carbon atoms in the molecule. For this compound (C₂₈H₃₆BrClO₇), a ¹³C NMR spectrum would ideally show 28 distinct signals. The chemical shifts help differentiate between sp³, sp², carbonyl, and other types of carbons. The presence of the signal for the carbon atom at the C6 position, and its specific chemical shift influenced by the attached bromine atom, would be a key piece of evidence in confirming the structure.

Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) allow for the unambiguous assignment of all proton and carbon signals, providing definitive proof of the compound's constitution and stereochemistry.

Interactive Table 3: General Interpretation of NMR Data for Structural Elucidation

NMR TechniqueInformation ProvidedApplication to this compound
¹H NMR Number of unique protons, electronic environment, neighboring protons.Confirms presence of steroid backbone, propionate groups, and their relative positions.
¹³C NMR Number and type of unique carbon atoms (e.g., CH₃, CH₂, CH, C=O).Verifies the total of 28 carbon atoms and confirms the presence of carbonyls and other functional groups.
2D NMR (e.g., COSY) Shows proton-proton correlations (connectivity).Helps map out the entire spin system of the steroid skeleton.
2D NMR (e.g., HSQC) Correlates protons with the carbons they are directly attached to.Links the proton and carbon skeletons together.

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for identifying its metabolites in biological matrices. nih.govscripps.edu

Identification: The compound has a molecular formula of C₂₈H₃₆BrClO₇ and a monoisotopic mass of approximately 598.13 g/mol . lgcstandards.com When coupled with liquid chromatography (LC-MS), a sample can be analyzed using a soft ionization technique like Electrospray Ionization (ESI). This process generates intact protonated molecular ions, such as [M+H]⁺, which would be observed at an m/z of approximately 599.14. High-Resolution Mass Spectrometry (HR-MS) can measure this mass with extreme accuracy (to several decimal places), which allows for the confirmation of the elemental formula. nih.gov

Further structural information is obtained via tandem mass spectrometry (MS/MS). In this technique, the parent ion ([M+H]⁺) is isolated and fragmented to produce a unique pattern of product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, providing definitive identification and helping to distinguish it from other related compounds. nih.gov

Metabolite Profiling: LC-MS is the primary tool for metabolite profiling. scripps.edursc.org After administration of a parent drug, biological samples (like plasma or urine) can be analyzed to detect and identify metabolites. nih.gov Researchers can predict the masses of potential metabolites of this compound (e.g., products of hydrolysis, oxidation, or dehalogenation) and then search for these specific masses in the full-scan MS data using extracted ion chromatography (EIC). nih.gov Once a potential metabolite is detected, its structure can be proposed based on its accurate mass and confirmed by comparing its MS/MS fragmentation pattern to that of the parent compound or a synthesized standard.

Interactive Table 4: Key Mass Spectrometric Data for this compound

ParameterValue / DescriptionPurpose
Molecular Formula C₂₈H₃₆BrClO₇Defines the elemental composition of the molecule.
Molecular Weight ~599.94 g/mol The average mass of the molecule.
Monoisotopic Mass ~598.1333 g/mol The exact mass used for High-Resolution MS confirmation.
Primary Ion (ESI+) [M+H]⁺ at m/z ~599.14The protonated molecular ion used for detection and quantification.
Technique LC-MS/MSProvides separation, accurate mass measurement, and structural fragmentation for definitive identification and metabolite analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the structural elucidation and quantification of pharmaceutical compounds. For this compound, both IR and UV-Vis spectroscopy provide valuable, albeit different, types of information.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its complex structure. While a specific spectrum for this compound is not publicly available, we can predict the key vibrational frequencies based on its structural moieties and data from related corticosteroids.

Key expected IR absorption bands would include:

C=O stretching: Multiple strong absorption bands are anticipated in the region of 1650-1750 cm⁻¹ due to the presence of the α,β-unsaturated ketone in the A-ring and the two ester carbonyl groups of the dipropionate side chain.

C-O stretching: Bands corresponding to the ester and hydroxyl groups would appear in the 1000-1300 cm⁻¹ region.

O-H stretching: A broad absorption band may be present around 3200-3500 cm⁻¹ due to the hydroxyl group at the C11 position.

C-H stretching: Absorptions for alkyl and vinylic C-H bonds would be observed around 2850-3100 cm⁻¹.

C-Br and C-Cl stretching: The presence of the bromine at the 6α position and chlorine at the 9α position will give rise to characteristic stretching vibrations in the lower frequency region of the spectrum (typically below 800 cm⁻¹). The exact position of the C-Br stretch is influenced by its axial or equatorial conformation. Studies on other halogenated steroids have shown that the stretching frequency for an equatorial carbon-halogen bond is generally greater than that for the corresponding axial linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative analysis of compounds containing chromophores. The main chromophore in this compound is the α,β-unsaturated ketone system in the A-ring of the steroid nucleus.

Research on the parent compound, beclomethasone dipropionate (BDP), provides a strong basis for what to expect. Studies have shown that BDP in methanol exhibits a maximum absorption wavelength (λmax) at approximately 238 nm. proquest.com The introduction of a bromine atom at the 6α-position in this compound is not expected to significantly shift this λmax, as it is not directly conjugated with the primary chromophore. Therefore, UV-Vis spectrophotometry can be a reliable and straightforward method for the quantification of this compound in various solutions, provided that appropriate calibration curves are established. For instance, a linear relationship between concentration and absorbance for BDP has been demonstrated in the range of 6–18 µg/mL. proquest.com Similar linearity would be expected for its 6-bromo derivative.

Spectroscopic Technique Application for this compound Expected Key Findings Reference Compound Data (Beclomethasone Dipropionate)
Infrared (IR) SpectroscopyFunctional group identification and structural confirmation.Characteristic bands for C=O, C-O, O-H, C-H, C-Br, and C-Cl bonds.Specific spectrum not available, but general corticosteroid features are well-documented.
Ultraviolet-Visible (UV-Vis) SpectroscopyQuantification in solution.Maximum absorption (λmax) expected around 238 nm.λmax in methanol is ~238 nm. proquest.com

Hyphenated Techniques for Complex Mixture Analysis involving this compound

To analyze this compound in complex biological or environmental samples, more advanced hyphenated techniques are required. These methods combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of corticosteroids and their metabolites in various matrices. This technique offers high sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations (pg/mL levels).

For the analysis of this compound, a method analogous to those developed for beclomethasone dipropionate (BDP) and its metabolites would be employed. nih.gov This would typically involve:

Sample Preparation: Solid-phase extraction (SPE) for plasma samples or liquid-liquid extraction (LLE) for tissue samples to remove interfering substances and concentrate the analyte.

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly used to separate the parent drug from its metabolites and other endogenous compounds.

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is often utilized for corticosteroids. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity by monitoring specific precursor-to-product ion transitions.

While specific fragmentation patterns for this compound are not published, they can be predicted based on the fragmentation of BDP. Common fragmentations include the loss of the propionate groups and water. The presence of bromine and chlorine isotopes would also result in a characteristic isotopic pattern in the mass spectrum, aiding in identification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of corticosteroids, although it typically requires derivatization to increase the volatility and thermal stability of the analytes. While less common than LC-MS/MS for this class of compounds due to the extra sample preparation steps, GC-MS can provide excellent chromatographic resolution and is a powerful tool for steroid profiling. Urinary steroid metabolomics by GC-MS has been used for diagnosing and monitoring various conditions.

Metabolomics studies involving this compound would heavily rely on LC-MS/MS to identify and quantify its metabolites in biological fluids and tissues. Similar to BDP, it is expected to be rapidly metabolized by esterases to 6α-bromo-beclomethasone-17-monopropionate (the active metabolite) and subsequently to 6α-bromo-beclomethasone. LC-MS/MS methods would be crucial for understanding the pharmacokinetics and metabolic fate of this compound.

Hyphenated Technique Primary Application Key Advantages Expected Limit of Detection
LC-MS/MSTrace quantification in biological matrices, metabolomics.High sensitivity, high selectivity, no derivatization required.pg/mL range. nih.gov
GC-MSSteroid profiling, metabolomics (often in urine).High resolution, extensive spectral libraries.Requires derivatization, may be less sensitive than LC-MS/MS for this compound.

Microscopic and Imaging Techniques for Cellular Localization of this compound

Understanding the subcellular distribution of a drug is crucial for elucidating its mechanism of action. For corticosteroids like this compound, which act on intracellular receptors, microscopic and imaging techniques are invaluable.

The primary mechanism of action for glucocorticoids involves binding to the glucocorticoid receptor (GR), which is predominantly located in the cytoplasm in its inactive state. Upon ligand binding, the receptor-ligand complex translocates to the nucleus to regulate gene expression. proquest.com

While direct imaging of the unlabeled this compound molecule within a cell is challenging, its effects on receptor localization can be visualized using advanced microscopy techniques:

Fluorescence Microscopy and Confocal Microscopy: These are the most common methods used to study the cellular localization of corticosteroids. This is typically achieved by transfecting cells with a plasmid encoding a fusion protein of the glucocorticoid receptor (GR) and a fluorescent protein, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP). researchgate.netnih.gov Upon treatment with a corticosteroid like this compound, the translocation of the fluorescently-labeled GR from the cytoplasm to the nucleus can be observed in real-time in living cells. proquest.comscielo.br

Immunofluorescence: This technique involves using specific antibodies that recognize the corticosteroid or its receptor. The cells are fixed, permeabilized, and then incubated with a primary antibody against the target. A secondary antibody, which is conjugated to a fluorophore, is then used to detect the primary antibody. This method can reveal the localization of the drug or its receptor at a specific time point.

Mass Spectrometry Imaging (MSI): This is an emerging technique that can map the spatial distribution of molecules in tissue sections without the need for labeling. Techniques like matrix-assisted laser desorption/ionization (MALDI) MSI could potentially be used to visualize the localization of this compound in tissues, offering a direct way to observe its distribution. acs.org

Imaging Technique Methodology Information Obtained Example Application
Confocal Fluorescence MicroscopyLive-cell imaging of fluorescent protein-tagged glucocorticoid receptors (e.g., GR-GFP).Real-time tracking of receptor translocation from cytoplasm to nucleus upon drug binding. scielo.brObserving the dynamics of GR nuclear import and export after treatment with the compound.
ImmunofluorescenceUsing fluorescently labeled antibodies to detect the drug or its receptor in fixed cells.High-resolution images of the subcellular localization at a fixed point in time.Confirming nuclear localization of the GR-drug complex.
Mass Spectrometry Imaging (MSI)Label-free imaging of molecules in tissue sections based on their mass-to-charge ratio.Direct visualization of the spatial distribution of the drug within a tissue. acs.orgMapping the accumulation of the compound in specific cell types or regions of a tissue.

Characterization of Solvates and Nanoparticles of this compound for Research Applications

The solid-state properties of a pharmaceutical compound, including its crystalline form (polymorphs, solvates), can significantly impact its stability, solubility, and bioavailability. For research applications, formulating this compound into nanoparticles can also offer advantages.

Solvates are crystalline solids that incorporate molecules of the crystallization solvent into their lattice structure. The parent compound, beclomethasone dipropionate (BDP), is known to form solvates with various solvents, including ethanol (B145695) and the propellant HFA-134a. researchgate.net These solvates can have different crystal structures and thermal properties compared to the anhydrous form. acs.org The characterization of potential solvates of this compound would be crucial for developing stable formulations. Techniques used for characterization include:

X-ray Powder Diffraction (XRPD): To identify the crystalline phase and distinguish between different solvates and polymorphs.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, desolvation temperatures, and transformation kinetics. proquest.com

Gas Chromatography/Mass Spectrometry (GC/MS): To identify and quantify the solvent present in the crystal lattice. acs.org

Nanoparticles are particles with dimensions in the nanometer range (typically 1-1000 nm). Formulating poorly water-soluble drugs like corticosteroids into nanoparticles can enhance their dissolution rate and bioavailability. Research on beclomethasone dipropionate has demonstrated the successful preparation of nanoparticles using various techniques, such as rapid expansion of supercritical solutions (RESS) and wet media milling. nih.govnih.gov These BDP nanoparticles have shown significant size reduction, for example, from a mean size of 9 µm to as small as 65 nm. nih.gov

The characterization of this compound nanoparticles would involve:

Particle Size and Size Distribution Analysis: Using techniques like Dynamic Light Scattering (DLS) or Photon Correlation Spectroscopy (PCS).

Morphology: Visualizing the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). nih.gov

Encapsulation Efficiency: Determining the amount of drug successfully incorporated into the nanoparticles, often using a validated LC-MS/MS method.

In Vitro Release Studies: Measuring the rate and extent of drug release from the nanoparticles in a suitable dissolution medium.

The development of well-characterized solvates and nanoparticle formulations of this compound would be essential for its advancement in research applications, enabling more consistent and effective experimental outcomes.

Formulation Type Characterization Techniques Key Parameters Investigated Relevance for Research
Solvates XRPD, DSC, TGA, GC/MSCrystalline structure, thermal stability, solvent content. proquest.comacs.orgEnsuring solid-state stability and reproducibility of the compound used in experiments.
Nanoparticles DLS, SEM, TEM, LC-MS/MSParticle size, morphology, encapsulation efficiency, drug release profile. nih.govnih.govnih.govEnhancing solubility and dissolution for in vitro and in vivo studies, potential for targeted delivery.

Future Research Directions and Academic Opportunities for 6alpha Bromo Beclomethasone Dipropionate

Unexplored Mechanistic Pathways of 6alpha-Bromo-beclomethasone Dipropionate Activity

The primary mechanism of action for corticosteroids involves the binding to and activation of the glucocorticoid receptor (GR), leading to the transactivation and transrepression of target genes that regulate inflammatory responses. jddonline.compageplace.de However, the introduction of a bromine atom at the 6α position could modulate this interaction in ways that are not yet fully understood.

Future research should focus on whether this compound acts as a selective glucocorticoid receptor modulator (SEGRM). mdpi.combiomedres.us This would involve investigating if the compound preferentially activates the anti-inflammatory transrepression pathways over the transactivation pathways that are often associated with metabolic side effects. mdpi.com Such selectivity could offer an improved therapeutic index compared to traditional glucocorticoids.

Furthermore, non-genomic pathways, which are rapid and independent of gene transcription, represent a significant area for exploration. It is conceivable that the structural alteration due to the 6α-bromo substitution could influence interactions with cell membrane-bound receptors or signaling kinases, leading to novel, rapid anti-inflammatory effects. Investigating potential interactions with signaling cascades such as the phosphoinositide 3-kinase (PI3K) pathway could reveal unexplored mechanisms. jddonline.com

Potential as a Pharmacological Probe for Specific Biological Systems or Receptors

A pharmacological probe is a molecule used to investigate and characterize biological systems or receptors due to its specific binding properties. lgcstandards.com Given that halogenation is known to influence the binding affinity and selectivity of steroids, this compound could serve as a valuable tool. jddonline.com The bromine atom, with its specific size and electronegativity, may confer a unique binding profile to the glucocorticoid receptor or even other unforeseen protein targets. lgcstandards.com

Academic opportunities exist in utilizing this compound to map the ligand-binding domain of the glucocorticoid receptor with greater precision. Comparative studies of its binding kinetics and conformational changes induced in the receptor, versus those of its fluorinated or non-halogenated counterparts, could elucidate the precise role of the 6α position in receptor interaction.

Moreover, the use of brominated steroids as probes extends to their potential for covalent labeling or as handles for further chemical modification, enabling the development of more sophisticated research tools for studying receptor trafficking and protein-protein interactions. biomedres.us

Development of Advanced Analytical Probes for this compound Studies

As this compound is often considered an impurity in the synthesis of beclomethasone (B1667900) dipropionate, the development of highly sensitive and specific analytical methods is crucial. researchgate.net This presents an academic challenge and opportunity in the field of analytical chemistry. The profiling of such impurities in pharmaceutical substances is a critical aspect of ensuring drug safety and quality. mdpi.comscbt.comncats.io

Future research should focus on the development and validation of advanced analytical techniques for the detection and quantification of this compound. This includes the application of:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Developing robust LC-MS/MS methods would allow for the sensitive detection of this compound in complex matrices. nih.govfishersci.ptfishersci.es The fragmentation patterns of the brominated steroid would need to be characterized to ensure specific identification.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) HRMS could be employed for the precise mass determination and structural elucidation of this and other related halogenated impurities. biomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques could be used to unambiguously determine the stereochemistry and conformation of the molecule in solution, providing insights into its structure-activity relationship.

These analytical advancements would not only be applicable for quality control in pharmaceutical manufacturing but also for pharmacokinetic and metabolic studies of the compound itself.

Role of this compound in Comparative Steroid Biochemistry

The systematic comparison of structurally related steroids is fundamental to understanding their biochemical and pharmacological properties. This compound is ideally positioned for such comparative studies.

A key area of investigation is the structure-activity relationship (SAR) conferred by the 6α-halogen. It is generally accepted that 6α-halogenation enhances glucocorticoid potency. However, the specific impact of bromine versus the more common fluorine substitution on receptor binding affinity, efficacy, and metabolic stability is not well-documented for this particular steroid backbone.

A comparative analysis could involve the parameters outlined in the table below:

Compound6α-Substituent9α-SubstituentPredicted Effect on Glucocorticoid Receptor Affinity (relative to Beclomethasone Dipropionate)
Beclomethasone DipropionateHClBaseline
This compoundBrClPotentially Increased
6alpha-Fluoro-beclomethasone DipropionateFClIncreased

This comparative approach would provide valuable data on how the nature of the halogen at the 6α position influences the therapeutic and metabolic profile of beclomethasone dipropionate analogues. Such studies would contribute significantly to the rational design of future steroid-based therapeutics with optimized properties.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing the purity and impurities of 6α-Bromo-beclomethasone dipropionate?

  • Methodology : Use reverse-phase HPLC with system suitability parameters such as resolution (NLT 3.0 between analyte and internal standard) and tailing factor (NMT 1.5). Mobile phases typically involve gradients of acetonitrile/water or methanol/water. Quantify impurities using relative response factors, with acceptance criteria for total impurities ≤2.0% .
  • Key Parameters : Column selection (e.g., C18), injection volume (5–10 µL), and detection wavelength (240–260 nm for corticosteroids). Validate according to USP/EP guidelines for specificity, accuracy, and precision (RSD ≤2%) .

Q. How does 6α-Bromo modification influence the anti-inflammatory efficacy of beclomethasone dipropionate compared to non-halogenated analogs?

  • Pharmacological Insight : The 6α-bromo substitution enhances lipophilicity, potentially improving receptor binding affinity and prolonging topical activity. Comparative studies using histamine challenge tests in asthma models show improved bronchial hyperresponsiveness (e.g., geometric mean PD20 increased from 0.38 to 1.01 µmol post-treatment with beclomethasone dipropionate) .
  • Experimental Design : Use randomized crossover trials with spirometry and cytokine profiling to evaluate dose-dependent effects on FEV1 and inflammatory markers .

Q. What solvent systems are optimal for synthesizing 6α-Bromo-beclomethasone dipropionate derivatives?

  • Synthesis Guidance : Methanol or ethanol is preferred for achieving high supersaturation during antisolvent precipitation. Avoid surfactants to prevent interference with crystallization. Maintain a solvent-to-antisolvent ratio of 1:10–1:20 and stirring speeds ≥500 rpm for uniform particle formation .

Advanced Research Questions

Q. How do extraction pressure and co-solvent fractions impact nanoparticle size in supercritical fluid processing (RESS-SC) of 6α-Bromo-beclomethasone dipropionate?

  • Process Optimization : Increasing extraction pressure (e.g., 150–250 bar) reduces particle size (from 9 µm to 65 nm), while higher pre-expansion temperatures (>40°C) or co-solvent fractions (>5% w/w) increase agglomeration. Use a full factorial design to model interactions between variables .
  • Characterization : Validate particle size distribution via dynamic light scattering (DLS) and crystallinity via XRD. Ensure no chemical degradation via FT-IR .

Q. What strategies resolve contradictions in efficacy data between 6α-Bromo-beclomethasone dipropionate and systemic corticosteroids like prednisone?

  • Data Analysis : Conduct meta-analyses of crossover studies controlling for delivery method (inhaled vs. oral). For example, inhaled beclomethasone dipropionate significantly improves PD20 (p<0.001) compared to oral prednisone, likely due to localized anti-inflammatory effects .
  • Mechanistic Studies : Use gene expression profiling to compare glucocorticoid receptor activation pathways and cytokine suppression (e.g., IL-4, IL-5) in bronchial epithelial cells .

Q. How can antisolvent precipitation parameters be tuned to achieve submicron particles of 6α-Bromo-beclomethasone dipropionate without surfactants?

  • Critical Factors : Optimize BDP-methanol solution concentration (0.5–1.5 mg/mL), antisolvent temperature (0–4°C), and stirring time (10–30 min). Higher supersaturation rates yield smaller particles (mean 850 nm vs. raw 2.13 µm) .
  • Quality Control : Monitor polymorphism risks via XRD and ensure steric stability using zeta potential measurements (>|±30 mV|) .

Methodological Notes

  • Impurity Profiling : Refer to USP/EP impurity tables (e.g., Table 1 in ) for acceptance limits of related compounds like betamethasone dipropionate derivatives .
  • Inhalation Studies : Use cascade impactors to assess aerodynamic particle size distribution (MMAD 1–5 µm) for pulmonary delivery .
  • Toxicology Screening : Follow OECD guidelines for genotoxicity assays (Ames test, micronucleus) and teratogenicity studies in rabbits (e.g., 30 ppm heavy metal limits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.